

# Spectroscopic Profile of L-Phenylglycine (H-Phg-OH): An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid L-Phenylglycine (**H-Phg-OH**). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in fields such as medicinal chemistry, pharmacology, and materials science.

## **Spectroscopic Data Summary**

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of L-Phenylglycine.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: 1H NMR Spectroscopic Data for L-Phenylglycine

Chemical Shift (ppm)	Multiplicity	Assignment
7.49 - 7.42	m	3H, Aromatic (meta- & para-H)
7.39 - 7.37	m	2H, Aromatic (ortho-H)
5.15	S	1Η, α-Η



Data sourced from the Human Metabolome Database (HMDB).

Table 2: 13C NMR Spectroscopic Data for L-Phenylglycine

Chemical Shift (ppm)	Assignment
173.5	C=O (Carboxylic acid)
135.2	Aromatic C (quaternary)
129.5	Aromatic CH
129.0	Aromatic CH
127.8	Aromatic CH
58.5	α-С

Note: These are typical chemical shift values for the functional groups present in L-Phenylglycine and may vary slightly based on experimental conditions.

### Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for L-Phenylglycine

Wavenumber (cm-1)	Intensity	Assignment
3400-2500	Strong, Broad	O-H stretch (Carboxylic acid) and N-H stretch (Amine)
3030	Medium	Aromatic C-H stretch
1710-1680	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium-Strong	N-H bend (Amine) and Aromatic C=C stretch
1410-1395	Medium	O-H bend (Carboxylic acid)
1300-1200	Strong	C-O stretch (Carboxylic acid)
740-700 & 690-650	Strong	Aromatic C-H out-of-plane bend



Data compiled from characteristic infrared absorption frequencies of functional groups.

#### **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for L-Phenylglycine

Parameter	Value
Molecular Formula	C8H9NO2
Molecular Weight	151.16 g/mol
Exact Mass	151.0633 u
[M+H]+ (Precursor Ion)	152.0706 m/z
Major Fragment Ions (Expected)	106.0651 m/z ([M+H-HCOOH]+), 79.0542 m/z ([C6H5N]+), 77.0386 m/z ([C6H5]+)

Precursor ion m/z obtained from PubChem.[1] Fragmentation pattern is based on typical fragmentation of amino acids.

#### **Experimental Protocols**

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

#### NMR Spectroscopy (1H and 13C)

- Sample Preparation:
  - Approximately 5-25 mg of L-Phenylglycine is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). For quantitative 1H NMR, a known amount of an internal standard (e.g., TSP, DSS) is added.
  - The sample is transferred to a 5 mm NMR tube.
  - The sample is vortexed to ensure homogeneity and centrifuged to pellet any undissolved solids.



- Instrumentation and Data Acquisition:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
  - The probe is tuned to the respective frequencies for 1H and 13C nuclei.
  - Shimming is performed to optimize the magnetic field homogeneity.
  - For 1H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - For 13C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).
    Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required compared to 1H NMR due to the low natural abundance of 13C.

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of finely ground L-Phenylglycine is mixed with 100-200 mg of dry,
    spectroscopic grade potassium bromide (KBr) in an agate mortar.
  - The mixture is thoroughly ground to a fine powder to ensure homogeneous dispersion of the sample.
  - The powdered mixture is transferred to a pellet die.
  - The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.
- Instrumentation and Data Acquisition:
  - A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.



- A background spectrum of a pure KBr pellet or an empty sample compartment is recorded.
- The sample pellet is placed in the sample holder in the path of the IR beam.
- The spectrum is typically recorded in the mid-IR range (4000-400 cm-1) with a resolution of 4 cm-1. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

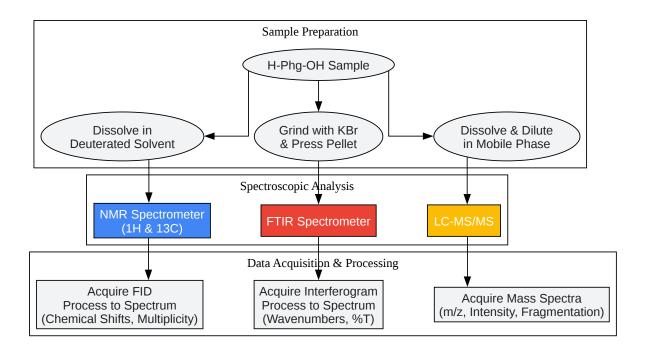
#### Mass Spectrometry (LC-MS/MS)

- · Sample Preparation:
  - A stock solution of L-Phenylglycine is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
  - The stock solution is serially diluted to create calibration standards and quality control samples.
  - For analysis from a complex matrix (e.g., plasma), a protein precipitation step using an agent like acetonitrile or trichloroacetic acid is performed, followed by centrifugation. The supernatant is then diluted for injection.
- Instrumentation and Data Acquisition:
  - A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source is used.
  - Chromatography: A reversed-phase C18 column or a HILIC column is typically used for separation. The mobile phase usually consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Mass Spectrometry: The ESI source is operated in positive ion mode. A full scan (MS1) is performed to identify the precursor ion ([M+H]+ at m/z 152.0706). A product ion scan (MS2) of the precursor ion is then performed to obtain the fragmentation pattern. This is achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.



#### **Visualizations**

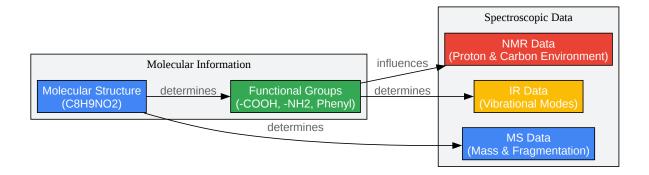
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **H-Phg-OH**.



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Caption: Workflow for Spectroscopic Analysis of H-Phg-OH.





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Caption: Relationship between Molecular Properties and Spectroscopic Data.

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#### References

- 1. L-Phenylglycine | C8H9NO2 | CID 99291 PubChem [pubchem.ncbi.nlm.nih.gov]
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